molecular formula C18H23N5O2 B2876048 1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1796992-18-1

1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Cat. No. B2876048
CAS RN: 1796992-18-1
M. Wt: 341.415
InChI Key: MJKYVPOZNRMWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. This compound belongs to the class of urea derivatives and has shown promising results in various pre-clinical studies.

Scientific Research Applications

Pyrimidine Derivatives Synthesis

Research has been conducted on the reactions of pyrimidine derivatives, such as the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate, which resulted in products including 2-anilino-4-ethoxy-6-methylpyrimidine and related urea derivatives. These reactions are fundamental for understanding the chemical behavior and potential applications of pyrimidine-based compounds in medicinal chemistry and materials science (Hiroshi Yamanaka et al., 1979).

Catalysis and Chemical Synthesis

Another study focused on the synthesis of pyrimidin-2(1H)-one derivatives using a strong acidic ion-exchange membrane as a catalyst, demonstrating the efficiency of novel catalytic methods in synthesizing complex organic molecules. This research is crucial for the development of more efficient and environmentally friendly synthesis pathways for pharmaceuticals and agrochemicals (Ni Shu-jing, 2004).

Supramolecular Chemistry

Research on ureido-pyrimidine derivatives has shown their ability to form highly stable supramolecular structures through hydrogen bonding. These findings have implications for the design of new materials and sensors, as well as for understanding biological interactions at the molecular level (Adam Kwiatkowski et al., 2019).

Enzyme Inhibition Studies

Some pyrimidine derivatives have been studied for their potential as enzyme inhibitors, which is a significant area of research for developing new therapeutic agents. Understanding how these compounds interact with enzymes can lead to the discovery of novel drugs for treating various diseases (Sana Mustafa et al., 2014).

Green Chemistry

Research into the use of D-xylonic acid as a solvent and catalyst for the synthesis of dihydropyrimidin-2(1H)-ones/thiones highlights the importance of green chemistry principles in the synthesis of pyrimidine derivatives. This approach not only improves the efficiency of chemical reactions but also minimizes the environmental impact of chemical synthesis (Jiliang Ma et al., 2016).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-25-15-8-4-3-7-14(15)21-18(24)20-13-16-19-10-9-17(22-16)23-11-5-6-12-23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKYVPOZNRMWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

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